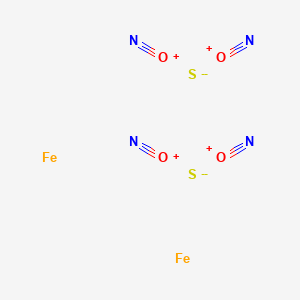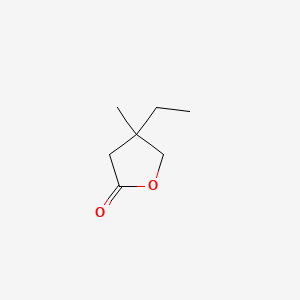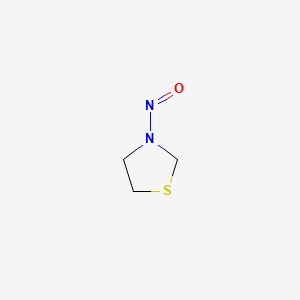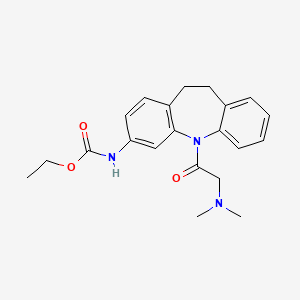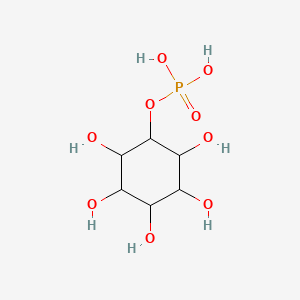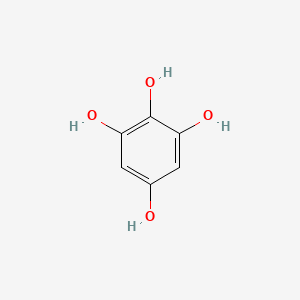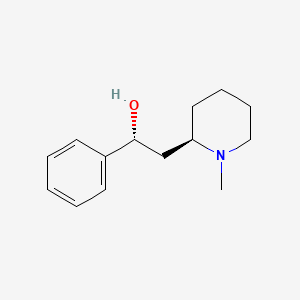
(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol is a natural product found in Sedum acre with data available.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Activity
- (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol, structurally similar to ifenprodil, has been identified as a potent neuroprotectant. It is particularly effective in protecting hippocampal neurons from glutamate toxicity, showing over 900-fold less effectiveness in cerebellar granule neurons. Its neuroprotective activity is mediated through a high-affinity binding site distinct from the agonist and TCP binding sites of the NMDA receptor. This compound also exhibits a functional selectivity for hippocampal neurons and is localized in the forebrain, notably in the hippocampus and outer layers of the cortex (Menniti et al., 1997).
Antiarrhythmic Activity
- A series of alpha-[(diarylmethoxy)methyl]-1-piperidineethanols, including compounds structurally related to (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol, demonstrated antiarrhythmic activity in a coronary artery ligated dog model. These findings indicate the potential utility of such compounds in antiarrhythmic therapies (Hoefle et al., 1991).
Enantioselective Synthesis
- 2-Piperidineethanol and its N-protected aldehyde have been used in the synthesis of various natural and synthetic compounds. The presence of a stereocenter at position 2 of the piperidine skeleton and an easily-functionalizable alcohol group makes it a valuable starting material for enantioselective synthesis. Both synthetic and enzymatic methods for the resolution of racemic 2-Piperidineethanol have been explored, highlighting its utility in the synthesis of enantiopure compounds (Perdicchia et al., 2015).
Antihypertensive and Antiarrhythmic Effects
- The compound MG-1(R,S), and its enantiomers, derived from 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one, have been tested for antiarrhythmic and hypotensive activities. The S-enantiomer demonstrated the most significant effect in decreasing blood pressure and exhibiting antiarrhythmic activity. These results suggest the potential of these compounds in treating cardiovascular conditions (Sapa et al., 2011).
Synthesis of Piperazine-2,5-diones
- Piperazine-2,5-diones, which are relevant in various pharmaceutical applications, can be synthesized via Dieckmann cyclization of certain substructures, including those related to (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol. The starting materials for this synthesis are assembled using standard acylation and oxidation processes from β-(alkylamino)alcohol, an essential component in the production of these compounds (Aboussafy & Clive, 2012).
Hypolipidemic Activity
- Some analogues of (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol have shown potential in reducing serum cholesterol and triglyceride levels. Specifically, compounds like (R,S)-(3,5-dimethylisoxazol-4-yl)[4-(1-methylethyl)phenyl] (4-methylpiperazin-1-yl)methane dihydrochloride have demonstrated significant hypolipidemic activity in rats, suggesting their potential application in the treatment of lipid disorders (Ashton et al., 1984).
Eigenschaften
CAS-Nummer |
1630-44-0 |
|---|---|
Produktname |
(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(1R)-2-[(2R)-1-methylpiperidin-2-yl]-1-phenylethanol |
InChI |
InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
GOWRYACIDZSIHI-ZIAGYGMSSA-N |
Isomerische SMILES |
CN1CCCC[C@@H]1C[C@H](C2=CC=CC=C2)O |
SMILES |
CN1CCCCC1CC(C2=CC=CC=C2)O |
Kanonische SMILES |
CN1CCCCC1CC(C2=CC=CC=C2)O |
Synonyme |
(+)-sedamine sedamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



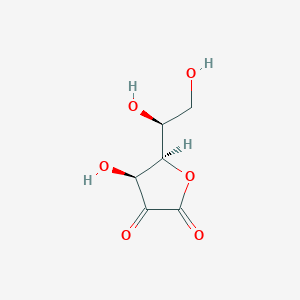
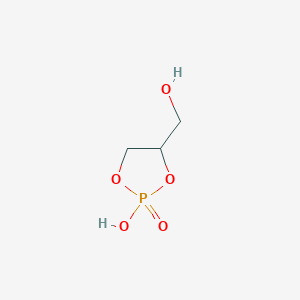
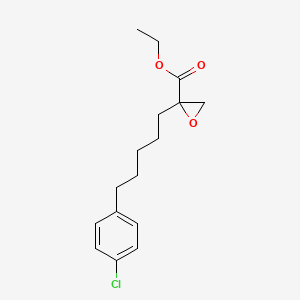
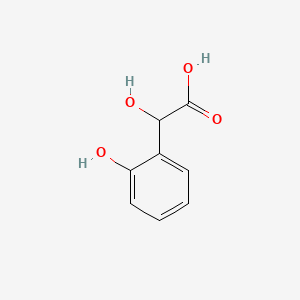
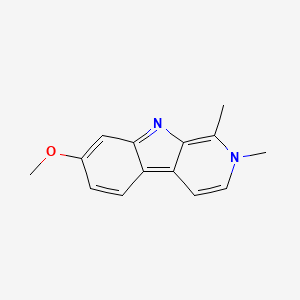
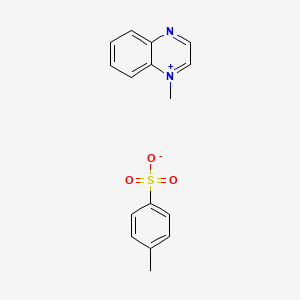
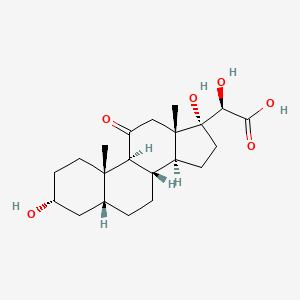
![3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B1212679.png)
